5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Übersicht

Beschreibung

The compound “5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine” is a derivative of the Trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Synthesis Analysis

The synthesis of TMP derivatives involves the incorporation of the TMP group into a wide range of therapeutically interesting drugs . The TMP group has been incorporated in a wide range of therapeutically interesting drugs, including colchicine (an anti-gout agent that inhibits tubulin polymerization), podophyllotoxin (applied for the treatment of external genital warts), trimetrexate, and trimethoprim (two DHFR inhibitors) as well as several drug candidates such as combretastatin (CA) derivatives (a potent microtubule targeting agents) .Molecular Structure Analysis

The TMP group, the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .Chemical Reactions Analysis

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-Proliferative Activities

- Antimicrobial Activity : Studies have found that certain derivatives of 1,3,4-oxadiazole, including close analogs of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine, exhibit significant inhibitory activity against various pathogenic Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. Some specific compounds demonstrated potent activity against Gram-positive bacteria (Al-Wahaibi et al., 2021).

- Anti-Proliferative Activity : These compounds have also been evaluated for their anti-proliferative activity against several cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid, and breast cancer cells. Certain derivatives showed optimum anti-proliferative activity (Al-Wahaibi et al., 2021).

Antifungal Activities

- Compounds related to 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine have been shown to exhibit fungicidal activity. Some derivatives were effective in inhibiting mycelia growth by approximately 50% at specific concentrations against various fungi, indicating their potential as fungicidal agents (Chen et al., 2007).

Synthesis and Structural Studies

- The synthesis and structure of these compounds have been extensively studied. This includes methods for creating derivatives and analyzing their molecular structure through spectroscopic data and elemental analysis. These studies contribute to understanding the chemical properties and potential applications of these compounds in various fields (Jin et al., 2006).

Applications in Medicinal Chemistry

- In medicinal chemistry, 1,3,4-oxadiazoles like 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine serve as versatile scaffolds. They have been explored for their potential in treating various conditions such as dementias and myasthenia gravis, due to their ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase (Pflégr et al., 2022).

Other Bioactive Properties

- These compounds have also been evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities. Some have shown significant promise in these areas, further broadening the scope of their potential applications in pharmaceutical and medicinal research (Saundane et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, 3,4,5-Trimethoxyphenyl isothiocyanate, suggests avoiding ingestion and inhalation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing . It also suggests storing the compound in a well-ventilated place and keeping the container tightly closed .

Zukünftige Richtungen

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests that TMP derivatives, including “5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine”, could have potential as valuable agents across a wide range of biomedical applications .

Eigenschaften

IUPAC Name |

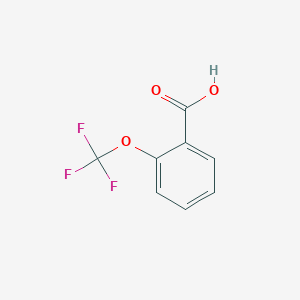

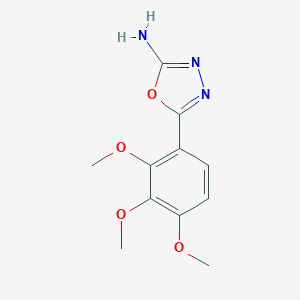

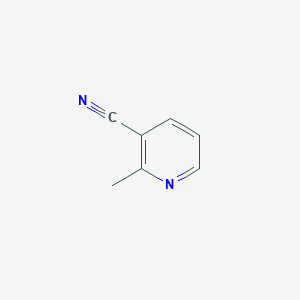

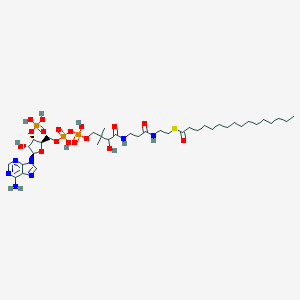

5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-15-7-4-6(10-13-14-11(12)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCTUJXIEPYWIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

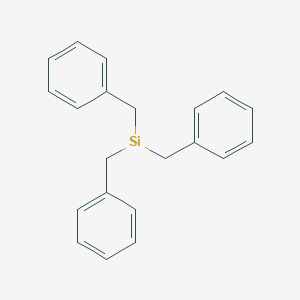

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2.2]Paracyclophane](/img/structure/B167438.png)

![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)